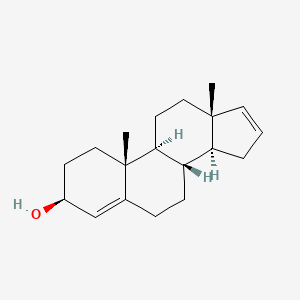

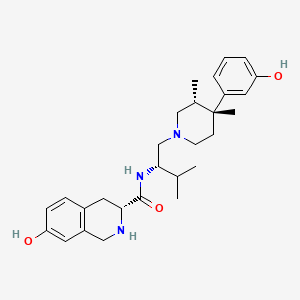

Androsta-4,16-dien-3-ol, (3beta)-

Overview

Description

Mechanism of Action

Target of Action

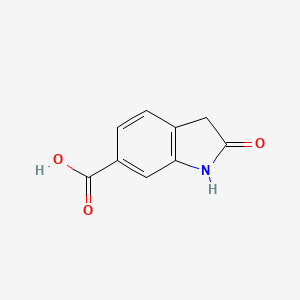

Fasedienol, also known as Androsta-4,16-dien-3-ol, (3beta)-, Aloradine, or 4-androstadienol, primarily targets the peripheral nasal chemosensory neurons . These neurons are part of the vomeronasal organ (VON), which plays a crucial role in the detection of pheromones .

Mode of Action

Fasedienol interacts with its targets by binding to receptors in the membrane of peripheral nasal chemosensory neurons . This binding activates subsets of neurons in the olfactory bulbs, which in turn connect to neurocircuitry in the limbic amygdala . The limbic amygdala is involved in the regulation of fear and anxiety circuits .

Biochemical Pathways

The activation of the olfactory bulb neurons by Fasedienol leads to the regulation of the olfactory-amygdala neural circuits associated with fear and anxiety . This regulation attenuates the tone of the sympathetic autonomic nervous system , which is responsible for the body’s fight-or-flight response.

Pharmacokinetics

Fasedienol is administered intranasally in low microgram doses . It is pharmacologically active without requiring apparent systemic distribution or direct activity on neurons in the brain . . This suggests that Fasedienol is rapidly metabolized and cleared from the body.

Result of Action

The action of Fasedienol results in anxiolytic-like effects . It rapidly lowers heart rate, respiratory rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect . This leads to clinically meaningful reductions in fear, anxiety, and avoidance of anxiety-provoking social and performance situations in daily life .

Action Environment

The action of Fasedienol is influenced by the environment within the nasal passages. Many xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) enzymes, are expressed in the mammalian olfactory mucosa . These enzymes catalyze the biotransformation of exogenous compounds, including steroidal molecules active on olfactory receptors, to facilitate their elimination and avoid receptor saturation .

Biochemical Analysis

Biochemical Properties

Fasedienol has been found to directly activate isolated human vomeronasal receptor cells at nanomolar concentrations . It induces its rapid pharmacological and behavioral effects by binding to receptors in the membrane of peripheral nasal chemosensory neurons . These, in turn, activate subsets of olfactory bulb neurons that project directly to the limbic amygdala which regulates fear and anxiety circuits .

Cellular Effects

Fasedienol’s effect on the local electrogram of nasal chemosensory neurons (EGNR) and autonomic nervous system (ANS) responses has been reported . It significantly increases EGNR amplitude and rapidly reduces respiratory rate, heart rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect .

Molecular Mechanism

Fasedienol lacks affinity for steroid hormone receptors and instead directly activates isolated human vomeronasal receptor cells . It might be converted into androstenol similarly and hence potentiation of the GABA A receptor could contribute to its mechanism of action .

Temporal Effects in Laboratory Settings

Long-term intranasal administration of Fasedienol, used as-needed up to four times a day in daily life, was safe and well-tolerated in nearly 500 patients with social anxiety disorder (SAD) . Patients self-administered over 30,000 doses of Fasedienol in real-world settings, with a mean study duration of 4 months, and a maximum study duration of over 10 months .

Metabolic Pathways

Fasedienol may be metabolized by multiple CYP enzymes, including CYP2A6 and CYP1A1 .

Transport and Distribution

Fasedienol is administered intranasally . Radiolabeled 14C-Fasedienol administered intranasally to laboratory rats is recovered in the nasal passages and gut but not in the CNS .

Subcellular Localization

Given its mechanism of action, it is likely that Fasedienol interacts with receptors on the cell membrane of peripheral nasal chemosensory neurons .

Preparation Methods

The synthetic routes for fasedienol involve the use of steroidal precursors. The exact synthetic pathways and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve multi-step organic synthesis processes, including the formation of the steroid backbone and subsequent functionalization to achieve the desired molecular structure .

Chemical Reactions Analysis

Fasedienol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fasedienol has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a synthetic intermediate in steroid chemistry.

Biology: Research focuses on its role as a pherine and its effects on human behavior and physiology.

Medicine: Fasedienol is being developed as a treatment for social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder.

Industry: Potential applications in the pharmaceutical industry for developing new anxiolytic medications.

Comparison with Similar Compounds

Fasedienol is unique compared to other similar compounds due to its specific mechanism of action and rapid onset of effects. Similar compounds include:

Androstadienol: An endogenous pheromone with similar structural properties.

Androstenol: A pheromone known to act as a positive allosteric modulator of the GABA A receptor.

Androstadienone: Another pheromone with anxiolytic-like effects.

Fasedienol’s uniqueness lies in its ability to activate vomeronasal receptor cells at nanomolar concentrations, leading to its rapid anxiolytic effects without systemic distribution .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |

| Record name | PH94B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?

A1: Fasedienol, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that Fasedienol activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)